molecular formula C16H24 B034735 1-(3,3-dimethylbut-1-ynyl)adamantane CAS No. 103185-26-8

1-(3,3-dimethylbut-1-ynyl)adamantane

Cat. No.: B034735
CAS No.: 103185-26-8
M. Wt: 216.36 g/mol
InChI Key: LQESZBJHPCVSRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- is a complex organic compound characterized by its unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tricyclo(33113,7)decane, 1-(3,3-dimethyl-1-butynyl)- typically involves multiple steps One common method starts with the preparation of the tricyclo(33113,7)decane core, which can be achieved through a Diels-Alder reaction followed by a series of functional group transformations

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and high-throughput screening of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different alcohols or alkanes, depending on the reagents used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Typical nucleophiles include halides, amines, and thiols.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or alkanes.

Scientific Research Applications

Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying molecular interactions and biological pathways.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of advanced materials, such as polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism by which Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- exerts its effects depends on its application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions. In biological systems, it may interact with specific molecular targets, influencing pathways and processes at the cellular level.

Comparison with Similar Compounds

Similar Compounds

    Adamantane: A simpler tricyclic compound with similar structural features.

    Tricyclo(3.3.1.13,7)decane: The parent compound without the 1-(3,3-dimethyl-1-butynyl) group.

    Bicyclo(2.2.1)heptane: Another polycyclic compound with comparable reactivity.

Uniqueness

Tricyclo(3.3.1.13,7)decane, 1-(3,3-dimethyl-1-butynyl)- is unique due to the presence of the 1-(3,3-dimethyl-1-butynyl) group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be suitable.

Properties

CAS No.

103185-26-8

Molecular Formula

C16H24

Molecular Weight

216.36 g/mol

IUPAC Name

1-(3,3-dimethylbut-1-ynyl)adamantane

InChI

InChI=1S/C16H24/c1-15(2,3)4-5-16-9-12-6-13(10-16)8-14(7-12)11-16/h12-14H,6-11H2,1-3H3

InChI Key

LQESZBJHPCVSRE-UHFFFAOYSA-N

SMILES

CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2

Canonical SMILES

CC(C)(C)C#CC12CC3CC(C1)CC(C3)C2

103185-26-8

Synonyms

1-(3,3-dimethylbut-1-ynyl)adamantane

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.